molecular formula C14H13IO2 B14256335 Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- CAS No. 185613-47-2

Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-

Katalognummer: B14256335
CAS-Nummer: 185613-47-2
Molekulargewicht: 340.16 g/mol
InChI-Schlüssel: RWQVOXRNWCBXTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-: is an organic compound with the molecular formula C14H13IO2 . It is a derivative of benzene, where an iodine atom is attached to the benzene ring along with a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- typically involves the iodination of a benzene derivative followed by the introduction of the methoxyphenoxy group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring using iodine and an oxidizing agent like nitric acid. The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative and a halomethyl benzene compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding benzene derivative without the iodine substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: Products with different nucleophiles replacing the iodine atom.

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: The corresponding benzene derivative without the iodine substituent.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxyphenoxy group can engage in hydrogen bonding and π-π interactions, affecting the compound’s overall behavior in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

  • Benzene, 1-iodo-2-methyl-
  • Benzene, 1-iodo-3-methyl-
  • Benzene, 1-iodo-2-[(3-methoxyphenyl)methoxy]-

Comparison: Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]- is unique due to the presence of both an iodine atom and a methoxyphenoxy group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the methoxyphenoxy group can enhance solubility and influence the compound’s electronic properties, making it more versatile in various applications .

Eigenschaften

CAS-Nummer

185613-47-2

Molekularformel

C14H13IO2

Molekulargewicht

340.16 g/mol

IUPAC-Name

1-iodo-2-[(3-methoxyphenoxy)methyl]benzene

InChI

InChI=1S/C14H13IO2/c1-16-12-6-4-7-13(9-12)17-10-11-5-2-3-8-14(11)15/h2-9H,10H2,1H3

InChI-Schlüssel

RWQVOXRNWCBXTD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)OCC2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.